HDAC Isoform Selectivity Profile of OKI-006 vs. Largazole and Romidepsin
OKI-006 exhibits potent, selective inhibition of HDAC1, HDAC2, and HDAC3 (IC50 = 1.2 nM, 2.4 nM, and 2.0 nM, respectively) with no significant inhibition of Class IIa HDACs [1]. This profile is comparable to the natural product largazole thiol (HDAC1 IC50 = 0.4 nM; HDAC2 = 0.9 nM; HDAC3 = 0.7 nM) [2] and romidepsin (HDAC1 IC50 = 36 nM; HDAC2 = 47 nM) [3], but OKI-006 demonstrates a unique balance of high potency and oral bioavailability not achieved by the natural product scaffolds.
| Evidence Dimension | Inhibition of HDAC isoforms (IC50, nM) |
|---|---|
| Target Compound Data | HDAC1: 1.2 nM; HDAC2: 2.4 nM; HDAC3: 2.0 nM |
| Comparator Or Baseline | Largazole thiol: HDAC1 0.4 nM, HDAC2 0.9 nM, HDAC3 0.7 nM; Romidepsin: HDAC1 36 nM, HDAC2 47 nM |
| Quantified Difference | OKI-006 is 30-fold more potent than romidepsin against HDAC1; OKI-006 retains nanomolar potency while enabling oral administration via prodrug strategy |
| Conditions | Biochemical HDAC isoform inhibition assays; recombinant human enzymes |
Why This Matters
This selectivity profile enables researchers to probe class-I HDAC biology with minimal confounding from class IIa HDAC inhibition, a key limitation of pan-HDAC inhibitors.
- [1] Kagihara JA, Corr B, Pacheco JM, et al. Phase 1 study of OKI-179, an oral class 1-selective depsipeptide HDAC inhibitor, in patients with advanced solid tumors: Final results. J Clin Oncol. 2021;39(15_suppl):3075. View Source
- [2] Guerra-Bubb JM, Bowers AA, Smith AB III, et al. Synthesis and biological evaluation of largazole thiol-based histone deacetylase inhibitors. Medchemcomm. 2017;8(4):767-770. View Source
- [3] Romidepsin product page. BPS Bioscience. View Source
